2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazinone family. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be synthesized through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating with sodium methoxide or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to meet the high demand for this compound, especially for its use as a key starting material in antiviral drugs . These processes involve the use of in situ monochloramine synthesis and a process-friendly soluble base like potassium tert-butoxide . The continuous flow approach allows for efficient and scalable production, ensuring a consistent supply of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Sodium Methoxide: Used in microwave-assisted heating for cyclization reactions.
Triethyl Orthoformate and Xylene: Used in reflux conditions for cyclization.
Potassium tert-Butoxide: Used in continuous flow processes for large-scale production.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a key intermediate in the synthesis of antiviral drugs, including those targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Biological Research: The compound has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, and melanin-concentrating hormone receptor antagonists.
Industrial Applications: It is used in the large-scale production of pharmaceuticals due to its efficient synthesis and scalability.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting the Wnt signaling pathway . This inhibition can lead to various biological effects, including the regulation of cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
7-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: Another compound in the same family with similar biological activities.
Brivanib: A compound with a similar pyrrolo[2,1-f][1,2,4]triazinone structure, used as a VEGFR-2 inhibitor.
Uniqueness
2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in drug synthesis .
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-7-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-2-3-5-6(12)9-7(8)10-11(4)5/h2-3H,1H3,(H,9,10,12) |
InChI Key |
QSUBLMDFPMVRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.